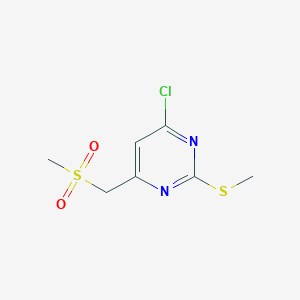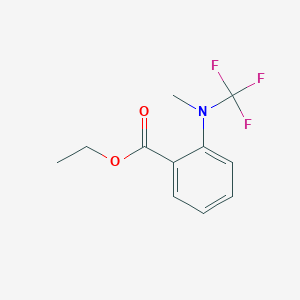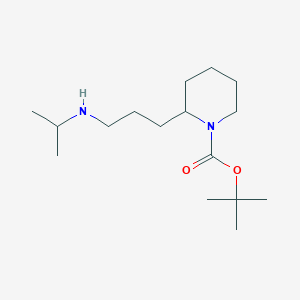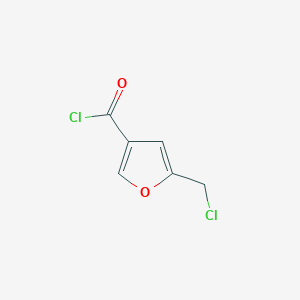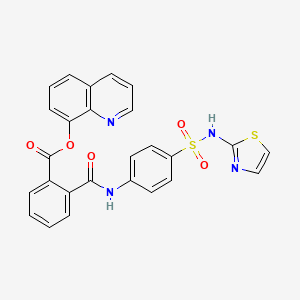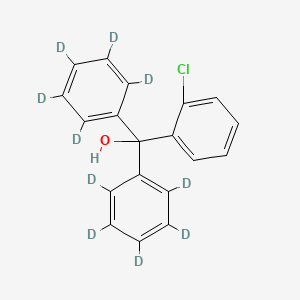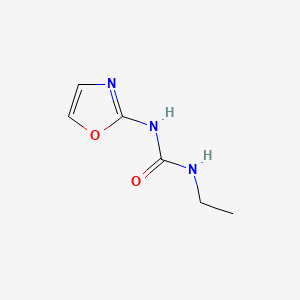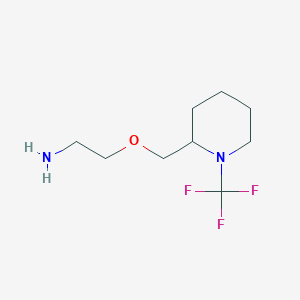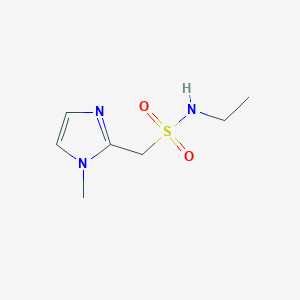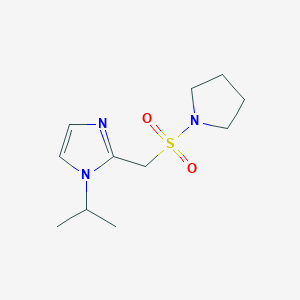![molecular formula C16H12ClIN2O3S B13951235 2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid CAS No. 533918-82-0](/img/structure/B13951235.png)
2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound characterized by its unique molecular structure It contains a combination of aromatic rings, halogen atoms, and functional groups such as carboxylic acid and urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 4-methylbenzoic acid to form 2-chloro-4-methylbenzoic acid.
Iodination: Finally, the iodination of the aromatic ring is achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of halogen atoms and functional groups allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-[(2-methylbenzoyl)carbamothioylamino]benzoic acid: Similar structure but lacks the iodine atom.
4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid: Similar functional groups but different substitution pattern.
Uniqueness
The uniqueness of 2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid lies in its specific combination of functional groups and halogen atoms, which confer distinct reactivity and potential applications. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and interactions.
Properties
CAS No. |
533918-82-0 |
|---|---|
Molecular Formula |
C16H12ClIN2O3S |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C16H12ClIN2O3S/c1-8-2-4-10(12(17)6-8)14(21)20-16(24)19-13-5-3-9(18)7-11(13)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
InChI Key |
FLLJNVDSHYRSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
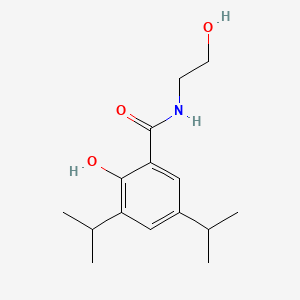
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
